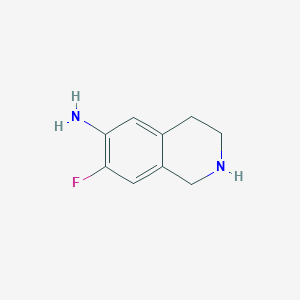

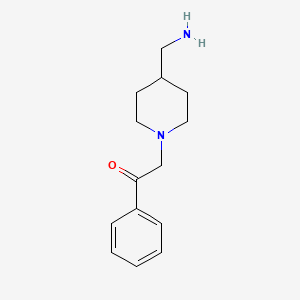

5-溴-1-乙基-6-氟-2-甲基-2,3-二氢-1H-吲唑

货号 B1473740

CAS 编号:

1381944-74-6

分子量: 259.12 g/mol

InChI 键: DWQQECVXVLCKHZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- Field : Organic Chemistry

- Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .

- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Field : Medicinal and Pharmaceutical Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

- Method : Multicomponent reactions (MCRs) offer access to complex molecules .

- Results : This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .

Synthesis of Indole Derivatives

Role in Multicomponent Reactions

- Field : Biochemistry

- Application : This molecule is an activator of E3 ligase, which ubiquitinylates proteins for proteolysis .

- Method : The structure may be further derivatized via substitution at fluorine or bromine .

- Results : This application could potentially be used in the field of proteomics .

- Field : Pharmacology

- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial .

- Method : These compounds can be synthesized and tested against various bacterial and mycobacterial strains .

- Results : These compounds have shown promising results in inhibiting the growth of these organisms .

- Field : Pharmacology

- Application : Indole derivatives possess various biological activities, i.e., anti-inflammatory, anticancer .

- Method : These compounds can be synthesized and tested in various in vitro and in vivo models .

- Results : These compounds have shown promising results in reducing inflammation and inhibiting tumor growth .

- Field : Pharmacology

- Application : The derivatives of 1, 3-diazole show different biological activities such as antidiabetic, anti-allergic .

- Method : These compounds can be synthesized and tested in various in vitro and in vivo models .

- Results : These compounds have shown promising results in managing diabetes and allergies .

Activator of E3 Ligase

Antibacterial and Antimycobacterial Activities

Anti-inflammatory and Antitumor Activities

Antidiabetic and Anti-allergic Activities

- Field : Organic Chemistry

- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .

- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Field : Organic & Biomolecular Chemistry

- Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .

- Method : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

- Results : The utility of this process in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .

Synthesis of Selected Alkaloids

Rapid Synthesis of 1,2,3-Trisubstituted Indoles

未来方向

属性

CAS 编号 |

1381944-74-6 |

|---|---|

产品名称 |

5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole |

分子式 |

C10H12BrFN2 |

分子量 |

259.12 g/mol |

IUPAC 名称 |

5-bromo-1-ethyl-6-fluoro-2-methyl-3H-indazole |

InChI |

InChI=1S/C10H12BrFN2/c1-3-14-10-5-9(12)8(11)4-7(10)6-13(14)2/h4-5H,3,6H2,1-2H3 |

InChI 键 |

DWQQECVXVLCKHZ-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC(=C(C=C2CN1C)Br)F |

规范 SMILES |

CCN1C2=CC(=C(C=C2CN1C)Br)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

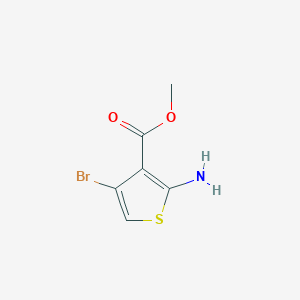

Methyl 2-amino-4-bromothiophene-3-carboxylate

123946-22-3

Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate

158770-93-5

![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)

![Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate](/img/structure/B1473661.png)

![Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1473668.png)

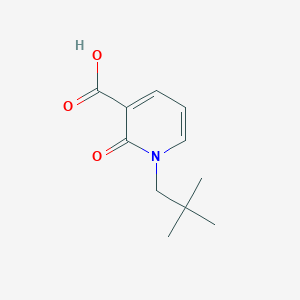

![4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid](/img/structure/B1473670.png)